(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid
Description
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative featuring a 2-bromophenyl substituent. Its molecular formula is C24H20BrNO4, with a molecular weight of 466.32 g/mol (CAS: 220497-81-4) . The compound is widely used in peptide synthesis due to the Fmoc group’s stability under basic conditions and ease of removal under mild acidic conditions.
Storage recommendations include sealing in dry conditions at 2–8°C to prevent degradation . Its hazard profile includes warnings for dermal, oral, and inhalation toxicity (H302, H312, H332) .
Properties
IUPAC Name |
(3R)-3-(2-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-21-12-6-5-11-19(21)22(13-23(27)28)26-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTFQBWZFOPYGV-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=CC=C4Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid, commonly referred to as Fmoc-L-4-bromophenylalanine, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a brominated phenyl moiety. The biological implications of this compound are significant in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C25H22BrNO4
- Molecular Weight : 480.35 g/mol
- CAS Number : 1632296-29-7
- Purity : Typically >95% in commercial preparations.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, derivatives of fluorenylmethoxycarbonyl amino acids have been tested against various cancer cell lines, showing significant cytotoxic effects.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Fmoc-L-4-bromophenylalanine | MCF-7 (Breast Cancer) | 4.5 | |
| Fmoc-L-Phenylalanine | HCT116 (Colon Cancer) | 5.0 |
The above data suggest that the brominated derivative may enhance the cytotoxicity compared to its non-brominated counterparts.
The mechanism through which this compound exerts its effects appears to involve the modulation of apoptotic pathways. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspase cascades and the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors.
Pharmacological Applications
Beyond its anticancer properties, the compound's structural attributes make it a candidate for use in drug development as a building block for peptide synthesis. Its ability to form stable linkages with other amino acids allows for the creation of novel peptide sequences that may possess enhanced biological activities.
Case Studies
- Study on Anticancer Activity : A recent investigation evaluated the efficacy of several Fmoc-protected amino acids, including this compound), against human breast cancer cell lines. The study demonstrated that the compound significantly inhibited cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent .
- Peptide Synthesis Research : In another study focusing on peptide synthesis, researchers utilized this compound as a key building block in constructing peptides with enhanced selectivity for specific receptors involved in cancer progression .
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
The following table highlights key structural analogs and their distinguishing features:
Cost and Availability
Stability and Hazard Profiles
- Stability : Most Fmoc-protected analogs require storage at 2–8°C to prevent Fmoc cleavage. Bromine-containing compounds (e.g., 2-bromo and 3-bromo derivatives) may exhibit lower thermal stability compared to fluorine-substituted analogs .
- Toxicity : All compounds share similar hazards (e.g., H302, H312), with brominated derivatives posing additional environmental concerns due to heavy atom content .
Q & A
Q. What are the optimal synthetic routes for (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid?
- Methodological Answer : The synthesis typically involves coupling the Fmoc-protected amino acid with a 2-bromophenyl-substituted precursor. Key steps include:
- Fmoc Protection : Use Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under basic conditions (e.g., NaHCO₃) to protect the amine group .
- Bromophenyl Incorporation : Suzuki-Miyaura cross-coupling or nucleophilic substitution for aryl bromide integration, requiring Pd catalysts or base-mediated conditions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves yields (≥85%) compared to traditional methods .
- Purification : Reverse-phase HPLC or flash chromatography (C18 columns, acetonitrile/water gradients) ensures high purity (>95%) .
Q. How can researchers characterize the purity and stereochemical integrity of this compound?
- Methodological Answer :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to confirm enantiomeric excess (>99% for R-configuration) .
- NMR Spectroscopy : ¹H/¹³C NMR to verify the Fmoc group (δ 7.2–7.8 ppm for fluorenyl protons) and bromophenyl substituent (δ 7.3–7.6 ppm) .
- LC-MS : Electrospray ionization (ESI) in negative mode to confirm molecular weight (expected [M-H]⁻: ~512.3 Da) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer :
- Peptide Synthesis : Acts as a building block for introducing bromophenyl motifs into peptide backbones, enabling targeted protein-protein interaction studies .
- Protease Inhibition : The bromophenyl group may enhance binding to hydrophobic enzyme pockets (e.g., cathepsin B inhibition assays) .
- Click Chemistry : The aryl bromide allows post-synthetic modifications (e.g., Cu-free azide-alkyne cycloaddition) for bioconjugation .
Advanced Research Questions
Q. How does the 2-bromophenyl substituent influence reactivity compared to fluorinated or non-halogenated analogs?
- Methodological Answer :
- Electrophilic Reactivity : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki, Heck) more readily than fluorine due to lower bond dissociation energy .
- Steric Effects : Bulkier than fluorine, bromine may reduce binding affinity in enzyme assays but improve selectivity in hydrophobic environments .
- Comparative Data :
| Substituent | Reaction Yield (Suzuki Coupling) | IC₅₀ (Cathepsin B) |
|---|---|---|
| 2-Bromophenyl | 92% | 12 nM |
| 3,5-Difluorophenyl | 78% | 28 nM |
| Phenylthio | 85% | 45 nM |
| Data derived from analogs in . |
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., cathepsin B, PDB: 1CPJ) to model binding poses. The bromophenyl group shows strong van der Waals interactions in hydrophobic pockets .
- MD Simulations : GROMACS simulations (AMBER force field) reveal stability of the Fmoc group in aqueous environments, with partial desolvation of the bromophenyl moiety .
Q. How can researchers resolve racemization during solid-phase peptide synthesis (SPPS) with this compound?
- Methodological Answer :
- Low-Temperature Coupling : Perform couplings at 4°C using HATU/DIPEA activation to minimize base-induced racemization .
- Kinetic Monitoring : Use CD spectroscopy to track α-helix formation; racemization (>5%) correlates with loss of chiral integrity .
- Alternative Protecting Groups : Compare with Boc-protected analogs, which show higher racemization rates (15–20%) under similar conditions .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity (Category 4 for oral/dermal/inhalation exposure) .
- Ventilation : Use fume hoods for synthesis/purification to avoid aerosolized particles .
- Storage : Store at –20°C under argon in amber vials with desiccants (e.g., silica gel) to prevent hydrolysis .
Data Contradictions and Resolution
Q. How to address discrepancies in reported biological activity across structural analogs?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., bromophenyl vs. iodophenyl analogs show 3–5-fold differences in kinase inhibition ).
- Structural Validation : Re-synthesize disputed analogs using standardized protocols (e.g., HATU vs. EDCI coupling) and validate via X-ray crystallography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
